An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamic Acid Analog
An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with enhanced specificity and efficacy has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. Three-dimensional molecular architectures offer a promising avenue for developing drug candidates with improved pharmacological profiles. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent rigidity and ability to present functional groups in well-defined spatial orientations. This guide provides a comprehensive overview of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid, a unique and conformationally restricted analog of glutamic acid, highlighting its structure, properties, and potential applications in drug discovery.
The Spiro[3.3]heptane Scaffold: A Primer on Three-Dimensionality in Drug Design
The spiro[3.3]heptane core, characterized by two cyclobutane rings sharing a single carbon atom, offers a rigid framework that is increasingly recognized as a valuable building block in medicinal chemistry.[1] Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.3]heptane scaffold "locks" substituents into specific spatial arrangements. This conformational restriction can be highly advantageous in drug design for several reasons:
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Enhanced Receptor Specificity: By presenting pharmacophoric groups in a pre-organized conformation, spirocyclic molecules can exhibit higher affinity and selectivity for their biological targets.
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Improved Pharmacokinetic Properties: The introduction of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter counterparts.
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Exploration of Novel Chemical Space: Spirocyclic compounds provide access to a vast and underexplored area of chemical space, increasing the probability of identifying novel drug candidates.[2]
The spiro[3.3]heptane framework, in particular, has been explored as a surrogate for commonly used cyclic structures like cyclohexane, offering distinct spatial arrangements of functional groups.[3]
Unveiling the Structure of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a non-proteinogenic amino acid that incorporates the rigid spiro[3.3]heptane skeleton. Its structure is characterized by a central spiro carbon atom connecting two four-membered rings. One cyclobutane ring is substituted with both an amino group and a carboxylic acid group at the 2-position, while the other ring bears a carboxylic acid group at the 6-position.
Stereochemistry and Conformational Analysis
The puckered nature of the cyclobutane rings in the spiro[3.3]heptane system introduces significant conformational constraints.[4] The stereochemistry of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid is of paramount importance as the spatial orientation of the amino and carboxylic acid groups dictates its interaction with biological targets. Due to the presence of chiral centers, this molecule can exist as multiple stereoisomers. The synthesis of specific stereoisomers, such as the (R)- and (S)-enantiomers, has been reported, allowing for the detailed investigation of their biological activities.[5] The rigid scaffold ensures that the relative positions of the functional groups are well-defined, making it an excellent tool for probing the topology of receptor binding sites.[5]
Physicochemical Properties: A Tabular Overview
The physicochemical properties of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₄ | [6] |
| Molecular Weight | 199.21 g/mol | [6] |
| CAS Number | 1138480-96-2 | [6] |
| Appearance | Crystalline solid | Inferred from similar compounds |
| Purity | 97% | [6] |
| Storage | Room Temperature | [6] |
It is important to note that some properties, such as melting point and solubility, may vary depending on the specific stereoisomer and the salt form of the compound.
Synthesis of a Conformationally Restricted Glutamate Analog
The synthesis of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid and its analogs is a multi-step process that requires careful control of stereochemistry. While a detailed, step-by-step protocol is proprietary to various research groups and suppliers, the general synthetic strategy often involves the construction of the spiro[3.3]heptane core followed by the introduction of the amino and carboxylic acid functionalities.
One reported approach involves the design of a library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton.[5] This allows for the systematic exploration of the conformational requirements of glutamate receptors. The synthesis of related azaspiro[3.3]heptane derivatives has also been described, which can serve as valuable intermediates or analogs.[7][8]
A generalized workflow for the synthesis of such conformationally restricted amino acids is depicted below.
Caption: Generalized synthetic workflow for 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid.
Applications in Drug Discovery and Chemical Biology
The primary application of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid lies in its use as a conformationally restricted analog of glutamic acid. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological disorders.
Probing Glutamate Receptor Topologies
Due to its rigid structure, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid and its stereoisomers can be used to probe the specific conformational requirements of different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors).[5] By systematically testing the binding and activity of each stereoisomer, researchers can gain valuable insights into the three-dimensional structure of the receptor's binding pocket. This information is critical for the rational design of selective agonists or antagonists.
A Scaffold for Novel Therapeutics
Beyond its role as a research tool, the spiro[3.3]heptane scaffold itself is a promising starting point for the development of novel therapeutics. The unique three-dimensional arrangement of functional groups can be exploited to design molecules with improved drug-like properties. The amino acid functionality of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid also provides a handle for further chemical modification and incorporation into larger molecules or peptide mimics. The development of functionalized 2-azaspiro[3.3]heptane derivatives further expands the utility of this scaffold in drug design.[9]
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Application logic of the title compound in drug discovery.
Conclusion and Future Perspectives
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid represents a significant advancement in the field of medicinal chemistry, offering a powerful tool for the study of glutamate receptors and a versatile scaffold for the design of novel therapeutics. Its rigid, three-dimensional structure provides a level of conformational control that is not achievable with more traditional, flexible molecules. As the demand for drugs with improved specificity and fewer off-target effects continues to grow, the exploration of novel chemical space through scaffolds like spiro[3.3]heptane will undoubtedly play a crucial role in the future of drug discovery. Further research into the synthesis of diverse derivatives and their biological evaluation will continue to unlock the full potential of this fascinating molecule.
References
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Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry - Organic Letters - Figshare. Available from: [Link]
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Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry. Available from: [Link]
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Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters. Available from: [Link]
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CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available from:
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. Available from: [Link]
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